Cas no 2230799-65-0 (1-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine)

1-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine is a specialized heterocyclic amine compound featuring a cyclobutane core fused with a partially saturated pyrimidine ring. Its unique structure, incorporating both a rigid cyclobutyl group and a flexible tetrahydropyrimidine moiety, makes it a valuable intermediate in medicinal chemistry and pharmaceutical research. The compound's amine functionality enhances its reactivity, enabling its use in the synthesis of biologically active molecules. Its structural complexity offers potential for selective binding in drug discovery applications, particularly in targeting enzymes or receptors requiring constrained geometries. The presence of the methyl group on the pyrimidine nitrogen further modulates its electronic properties, influencing solubility and stability.
1-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine structure
2230799-65-0 structure
Product name:1-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine
CAS No:2230799-65-0
MF:C9H17N3
Molecular Weight:167.251381635666
CID:6496537
PubChem ID:137966083

1-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine
    • 2230799-65-0
    • EN300-6474582
    • 1-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine
    • インチ: 1S/C9H17N3/c1-12-7-3-6-11-8(12)9(10)4-2-5-9/h2-7,10H2,1H3
    • InChIKey: FRUSEHQVAOLOGD-UHFFFAOYSA-N
    • SMILES: N1(C)CCCN=C1C1(CCC1)N

計算された属性

  • 精确分子量: 167.142247555g/mol
  • 同位素质量: 167.142247555g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 206
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.4
  • トポロジー分子極性表面積: 41.6Ų

1-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6474582-0.05g
1-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine
2230799-65-0 95.0%
0.05g
$587.0 2025-03-15
Enamine
EN300-6474582-2.5g
1-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine
2230799-65-0 95.0%
2.5g
$1370.0 2025-03-15
Enamine
EN300-6474582-0.1g
1-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine
2230799-65-0 95.0%
0.1g
$615.0 2025-03-15
Enamine
EN300-6474582-10.0g
1-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine
2230799-65-0 95.0%
10.0g
$3007.0 2025-03-15
Enamine
EN300-6474582-0.25g
1-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine
2230799-65-0 95.0%
0.25g
$642.0 2025-03-15
Enamine
EN300-6474582-1.0g
1-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine
2230799-65-0 95.0%
1.0g
$699.0 2025-03-15
Enamine
EN300-6474582-5.0g
1-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine
2230799-65-0 95.0%
5.0g
$2028.0 2025-03-15
Enamine
EN300-6474582-0.5g
1-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine
2230799-65-0 95.0%
0.5g
$671.0 2025-03-15

1-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine 関連文献

1-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amineに関する追加情報

Comprehensive Overview of 1-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine (CAS No. 2230799-65-0)

The compound 1-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine (CAS No. 2230799-65-0) is a structurally unique molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. With its distinctive tetrahydropyrimidine and cyclobutylamine moieties, this compound exhibits potential applications in the development of novel therapeutics. Researchers are particularly interested in its role as a pharmacophore in targeting specific biological pathways, making it a subject of ongoing studies in both academic and industrial settings.

In recent years, the demand for small-molecule modulators and heterocyclic compounds has surged, driven by advancements in precision medicine and targeted therapy. The 1-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine fits into this trend due to its potential interactions with enzymes and receptors involved in critical cellular processes. Its cyclobutane ring and methyl-substituted tetrahydropyrimidine structure contribute to its stability and bioavailability, which are key factors in drug design.

One of the most frequently searched questions in the scientific community revolves around the synthetic routes for this compound. Researchers often inquire about efficient synthesis methods, yield optimization, and scalability for industrial production. The compound's CAS No. 2230799-65-0 is a critical identifier in patent literature and chemical databases, highlighting its importance in intellectual property and regulatory compliance. Additionally, its potential as a building block for more complex molecules makes it a valuable asset in combinatorial chemistry.

The rise of AI-driven drug discovery and computational chemistry has further amplified interest in 1-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine. Machine learning models are being employed to predict its binding affinities and ADMET properties (absorption, distribution, metabolism, excretion, and toxicity), which are crucial for preclinical development. This aligns with the growing focus on green chemistry and sustainable synthesis, as researchers seek eco-friendly methods to produce such compounds.

Another hot topic is the compound's potential role in neuropharmacology. Given the structural similarity to known neuromodulators, there is speculation about its applicability in treating neurological disorders. However, rigorous in vitro and in vivo studies are required to validate these hypotheses. The 1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl group, in particular, is under scrutiny for its possible effects on neurotransmitter systems.

From a commercial perspective, the compound's patent landscape and market potential are subjects of keen interest. Companies specializing in custom synthesis and contract research are actively exploring its applications, especially in niche therapeutic areas. The cyclobutan-1-amine moiety, known for its conformational rigidity, is often leveraged to enhance the drug-like properties of lead compounds, making it a sought-after feature in fragment-based drug design.

In conclusion, 1-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine (CAS No. 2230799-65-0) represents a promising candidate for further research and development. Its unique structure, combined with the growing demand for innovative therapeutics, positions it as a molecule of significant scientific and commercial value. As the fields of medicinal chemistry and drug discovery continue to evolve, this compound is likely to remain a focal point for both academic and industrial investigations.

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